2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

Catalog No.
S2917090
CAS No.
1396962-56-3
M.F
C10H19NO4S
M. Wt
249.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

CAS Number

1396962-56-3

Product Name

2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33

InChI

InChI=1S/C10H19NO4S/c1-2-3-4-9(10(12)13)11-8-5-6-16(14,15)7-8/h8-9,11H,2-7H2,1H3,(H,12,13)

InChI Key

ICGVLMZRVUOAQK-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NC1CCS(=O)(=O)C1

Solubility

not available

2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is a compound characterized by the presence of a dioxothiolan moiety attached to an amino group, which is further linked to a hexanoic acid chain. The molecular formula of this compound is C8H13NO3SC_8H_{13}NO_3S, and it features a unique structure that includes a thiolane ring, which contributes to its chemical reactivity and biological properties.

  • Oxidation: The dioxothiolan group can be oxidized to form sulfonic acids or other oxidized derivatives.
  • Reduction: The carbonyl groups in the dioxothiolan can be reduced to alcohols under appropriate conditions.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of cellular signaling pathways. Its ability to interact with specific enzymes suggests that it may influence metabolic processes and could have therapeutic applications in diseases characterized by oxidative stress and inflammation.

The synthesis of 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid typically involves the following steps:

  • Formation of Dioxothiolan: This can be achieved by reacting a thiol with an appropriate aldehyde or ketone under acidic conditions.
  • Coupling with Hexanoic Acid: The dioxothiolan derivative is then reacted with hexanoic acid using coupling agents such as carbodiimides to facilitate the formation of the amide bond.

These methods can be optimized for yield and purity through variations in temperature, pH, and reaction time.

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents targeting inflammation or metabolic disorders.
  • Biochemical Research: It can serve as a probe in studies investigating enzyme activity and cellular signaling pathways.
  • Synthetic Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Studies on 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid have focused on its interactions with various biological macromolecules. It has been shown to bind selectively to certain enzymes, affecting their activity and potentially leading to altered metabolic pathways. Further research is needed to elucidate the exact mechanisms of action and the implications for therapeutic use.

Several compounds share structural similarities with 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acidContains an isoindoline structureKnown for its role in cancer therapy
6-(1,1-Dioxotetrahydro-1lambda6-thiophen-3-yl)aminohexanoic acidFeatures a tetrahydrothiophene ringPotential use in proteomics research
3-methyl-1,1-dioxothiolan-3-yl]amino]-2-oxoethyl] (E)-3-(2-methylphenyl)prop-2-enoateContains an additional methyl groupExhibits different reactivity patterns

The uniqueness of 2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid lies in its specific combination of dioxothiolan functionality and hexanoic acid chain, which may confer distinct biological activities compared to these similar compounds.

XLogP3

-1.5

Dates

Modify: 2023-08-17

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